![molecular formula C17H16N2O5S2 B2792859 N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide CAS No. 896352-66-2](/img/structure/B2792859.png)
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide, also known as DMXAA, is a synthetic small molecule that has gained significant attention in the scientific community due to its potential applications in cancer therapy. DMXAA was first synthesized in the late 1990s, and since then, several studies have been conducted to investigate its mechanism of action and potential therapeutic benefits.
作用機序
The exact mechanism of action of N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide is not fully understood, but it is believed to involve the activation of the innate immune system. This compound has been shown to activate the production of cytokines, such as tumor necrosis factor-alpha (TNF-α) and interferon-alpha (IFN-α), which are involved in the immune response to cancer cells. This compound has also been shown to inhibit the formation of new blood vessels, which is critical for tumor growth and metastasis.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In preclinical studies, this compound has been shown to induce the production of cytokines, such as TNF-α and IFN-α, which are involved in the immune response to cancer cells. This compound has also been shown to inhibit angiogenesis, which is critical for tumor growth and metastasis. This compound has been shown to have a relatively short half-life in vivo, which limits its effectiveness as a therapeutic agent.
実験室実験の利点と制限
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide has several advantages as a research tool. It is a small molecule that can be easily synthesized and modified, which allows for the development of analogs with improved pharmacological properties. This compound has also been shown to have potent anti-tumor activity in preclinical studies, which makes it a promising candidate for further development as an anti-cancer agent. However, this compound has several limitations as a research tool. It has a relatively short half-life in vivo, which limits its effectiveness as a therapeutic agent. This compound has also been shown to have toxic effects at high doses, which can limit its use in preclinical studies.
将来の方向性
There are several future directions for research on N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide. One area of research is the development of analogs with improved pharmacological properties, such as longer half-life and reduced toxicity. Another area of research is the combination of this compound with other anti-cancer agents to improve its efficacy. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in cancer therapy.
合成法
The synthesis of N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide involves several steps, starting from commercially available starting materials. The first step involves the synthesis of 4-methylsulfonylbenzoic acid, which is then converted to its acid chloride derivative. The acid chloride is then reacted with 2-aminobenzenethiol to yield the thioester intermediate. The thioester intermediate is then cyclized to form the benzothiazole ring, followed by methoxylation at the 4 and 7 positions to yield this compound.
科学的研究の応用
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide has been extensively studied for its potential anti-cancer properties. Several preclinical studies have demonstrated that this compound has potent anti-tumor activity against a wide range of cancer types, including lung, breast, colon, and prostate cancers. This compound has been shown to induce tumor necrosis and inhibit angiogenesis, which are key mechanisms involved in cancer growth and metastasis.
特性
IUPAC Name |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-methylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5S2/c1-23-12-8-9-13(24-2)15-14(12)18-17(25-15)19-16(20)10-4-6-11(7-5-10)26(3,21)22/h4-9H,1-3H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMIIFVRLPKHDAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

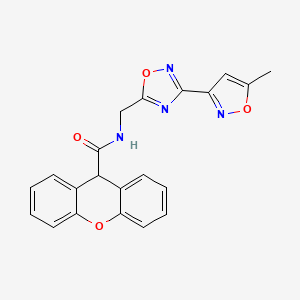

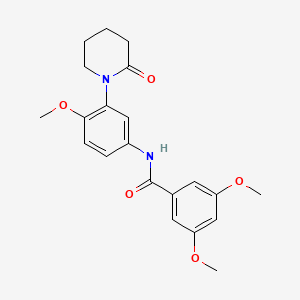
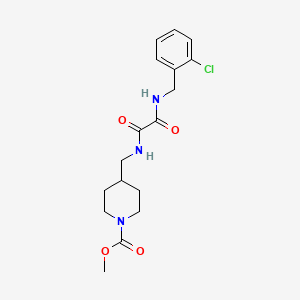

![N-({4-[(butan-2-yl)carbamoyl]phenyl}methyl)-2-chloropyridine-4-carboxamide](/img/structure/B2792783.png)

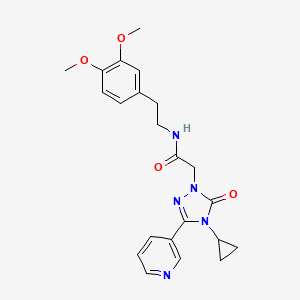
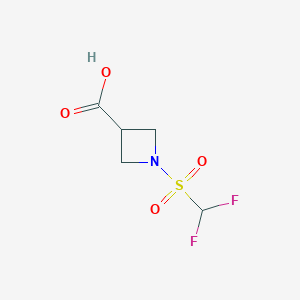

![N,N-diisopropyl-2-(4-isopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2792791.png)
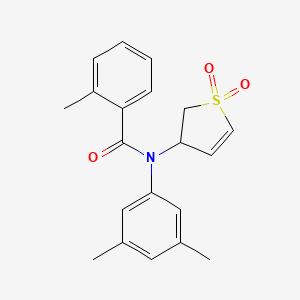

carboxamide](/img/structure/B2792798.png)